molecular formula C16H13FN2OS2 B2984833 N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide CAS No. 942007-87-6

N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide

Cat. No.: B2984833
CAS No.: 942007-87-6
M. Wt: 332.41
InChI Key: CYJGEAIQVCRERI-UHFFFAOYSA-N
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Description

N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide is a useful research compound. Its molecular formula is C16H13FN2OS2 and its molecular weight is 332.41. The purity is usually 95%.
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Scientific Research Applications

Anti-inflammatory Activity

Research on derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide has shown significant anti-inflammatory activity. The synthesis of eight derivatives and their evaluation for anti-inflammatory properties highlighted the potential of these compounds as anti-inflammatory agents, with some derivatives showing significant activity (K. Sunder & Jayapal Maleraju, 2013).

Antitumor Activity

A study on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems revealed their potential antitumor activity. The in vitro screening against approximately 60 human tumor cell lines derived from nine neoplastic diseases indicated considerable anticancer activity for some compounds, suggesting their promise as antitumor agents (L. Yurttaş, Funda Tay, & Ş. Demirayak, 2015).

Antibacterial Activity

N-phenylacetamide derivatives containing 4-arylthiazole moieties have been designed, synthesized, and evaluated for their in vitro antibacterial activities. These compounds showed promising results against various bacterial strains, highlighting their potential as antibacterial agents. Notably, one compound exhibited superior efficacy compared to traditional treatments, demonstrating the significance of phenylacetamide derivatives in designing new antibacterial agents (Hui Lu, Xia Zhou, Lei Wang, & Linhong Jin, 2020).

Src Kinase Inhibitory and Anticancer Activities

The exploration of thiazolyl N-benzyl-substituted acetamide derivatives for their Src kinase inhibitory and anticancer activities has provided insights into the potential therapeutic applications of these compounds. A study found that an unsubstituted N-benzyl derivative exhibited significant inhibition of c-Src kinase, alongside inhibitory effects on the proliferation of various cancer cell lines, indicating its potential as a cancer therapeutic agent (Asal Fallah-Tafti et al., 2011).

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-2-(4-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2OS2/c1-21-11-7-5-10(6-8-11)9-14(20)18-16-19-15-12(17)3-2-4-13(15)22-16/h2-8H,9H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJGEAIQVCRERI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CC(=O)NC2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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